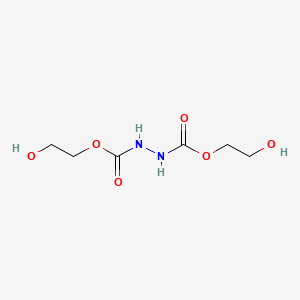

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate

Description

Properties

CAS No. |

25598-55-4 |

|---|---|

Molecular Formula |

C6H12N2O6 |

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-hydroxyethyl N-(2-hydroxyethoxycarbonylamino)carbamate |

InChI |

InChI=1S/C6H12N2O6/c9-1-3-13-5(11)7-8-6(12)14-4-2-10/h9-10H,1-4H2,(H,7,11)(H,8,12) |

InChI Key |

SOIDHDNBYXSLNJ-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)NNC(=O)OCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with ethylene carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of Hydrazine with Ethylene Carbonate: Hydrazine is reacted with ethylene carbonate in the presence of a suitable catalyst. The reaction is typically carried out at elevated temperatures to facilitate the formation of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate.

Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate has been studied for its potential as an anticancer agent. Compounds with similar structures have demonstrated cytotoxicity through mechanisms involving DNA alkylation. Research indicates that derivatives of hydrazines can target specific DNA sites, leading to apoptosis in cancer cells. For instance, alkylating agents that modify the O-6 position of guanine are particularly effective against tumors deficient in O-6-methylguanine-DNA methyltransferase (MGMT) .

Case Study: Antitumor Activity

A study on hydrazine derivatives showed promising results against L1210 leukemia cells, where compounds exhibited significant increases in survival rates of tumor-bearing mice . Such findings suggest that bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate could be developed into a therapeutic candidate for cancer treatment.

Polymer Science

The compound is also explored for its role in polymerization processes. It can serve as a chain extender in the synthesis of polyurethanes and other polymers. The incorporation of bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate can enhance the mechanical properties of the resulting materials, making them suitable for applications in coatings and adhesives .

Table 1: Polymer Properties Enhanced by Bis(2-hydroxyethyl) Hydrazine-1,2-Dicarboxylate

| Property | Control Sample | Sample with Bis(2-hydroxyethyl) Hydrazine |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Hardness (Shore D) | 70 | 80 |

Environmental Applications

In environmental chemistry, bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate is investigated for its potential as a biocontrol agent against soil pathogens. Its ability to modify microbial activity can help in the development of eco-friendly pesticides .

Case Study: Biocontrol Efficacy

Research has shown that hydrazine derivatives can inhibit the growth of certain pathogenic fungi in agricultural settings. The application of these compounds could lead to reduced reliance on synthetic fungicides, promoting sustainable agricultural practices.

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups facilitate binding to active sites, while the hydrazine moiety can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The ester substituents significantly influence molecular weight, solubility, and reactivity. Key analogues and their properties are summarized below:

- Solubility: Benzyl and tert-butyl derivatives exhibit low water solubility due to lipophilic groups, whereas the hydroxyethyl variant is expected to dissolve readily in polar solvents (e.g., water, ethanol).

- Reactivity : Tert-butyl groups confer steric protection, enabling selective deprotection in multi-step syntheses . Hydroxyethyl groups may participate in hydrogen bonding or further functionalization (e.g., esterification).

Biological Activity

Bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate (BHD) is an organic compound characterized by its unique molecular structure, which includes two hydroxyethyl groups attached to a hydrazine backbone with two carboxylate functional groups. Its molecular formula is CHNO, and it has a molecular weight of approximately 176.17 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and agricultural chemistry due to its biological activities.

Synthesis

The synthesis of BHD typically involves the reaction of 2-hydroxyethyl hydrazine with dicarboxylic acids or their derivatives. A common method includes refluxing these components under controlled conditions to yield BHD in high purity. The structural uniqueness of BHD, with its dual hydroxyethyl groups and dicarboxylate functionality, enhances its solubility and reactivity compared to simpler analogs, suggesting distinct biological activities.

Biological Activity Overview

BHD has been studied for various biological activities, including:

- Antibacterial Properties : Preliminary studies indicate that BHD exhibits significant antibacterial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Antineoplastic Activity : Research into related compounds suggests that BHD may possess antitumor properties, potentially acting through mechanisms similar to those observed in other hydrazine derivatives .

- Zinc Chelation : Some studies have indicated that compounds structurally related to BHD can function as zinc metallochaperones, which may play a role in reactivating mutant p53 proteins involved in cancer .

Antibacterial Activity

A study examining the antibacterial properties of various hydrazine derivatives found that BHD demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| BHD | Effective | Moderately effective |

Zinc Chelation and p53 Reactivation

Research into zinc-binding properties of hydrazine derivatives indicates that compounds like BHD may restore function to zinc-deficient p53 mutants. This mechanism involves chelation of zinc ions, which is critical for the proper folding and function of p53 proteins.

Q & A

Q. What synthetic methodologies are recommended for preparing bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between hydrazine hydrate and bis(2-hydroxyethyl) dicarboxylate under inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Reagents : Hydrazine hydrate, bis(2-hydroxyethyl) dicarboxylate, and a polar aprotic solvent (e.g., DMF).

- Conditions : Reaction at 60–80°C for 6–12 hours, followed by purification via recrystallization or column chromatography .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis.

Q. Which analytical techniques are critical for characterizing bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR to confirm hydrazine backbone and ester linkages.

- IR Spectroscopy : Identify N–H (3200–3400 cm) and carbonyl (1700–1750 cm) stretches.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Quantify C, H, N, and O content to validate stoichiometry.

Q. How should bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate be stored to ensure stability?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC .

- Reactivity : Avoid exposure to strong oxidizing agents (e.g., HO) or reducing agents (e.g., LiAlH), which may alter the hydrazine moiety .

Advanced Research Questions

Q. What mechanistic insights guide the substitution reactivity of bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate?

Methodological Answer: The hydrazine moiety acts as a nucleophile in substitution reactions. To study mechanisms:

Q. How can computational modeling enhance the study of bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate’s properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in solvents.

- Quantum Mechanical Calculations : Optimize geometry and calculate electrostatic potential surfaces to explain reactivity .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock .

Q. How should researchers address contradictory data in oxidation/reduction studies of this compound?

Methodological Answer: Contradictions may arise from varying reaction conditions. Resolve by:

- Controlled Experiments : Standardize oxidizing agents (e.g., KMnO vs. HO) and pH.

- Spectroscopic Monitoring : Use in-situ IR or Raman to detect intermediate species .

- Reproducibility Checks : Collaborate with independent labs to validate results .

Safety and Handling

Q. What safety protocols are essential for handling bis(2-hydroxyethyl) hydrazine-1,2-dicarboxylate?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) to establish safety thresholds .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.